Sert-IN-3

Description

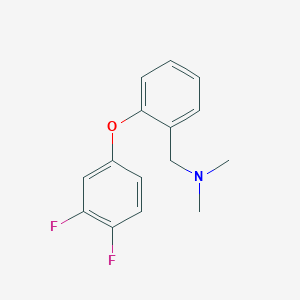

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15F2NO |

|---|---|

Molecular Weight |

263.28 g/mol |

IUPAC Name |

1-[2-(3,4-difluorophenoxy)phenyl]-N,N-dimethylmethanamine |

InChI |

InChI=1S/C15H15F2NO/c1-18(2)10-11-5-3-4-6-15(11)19-12-7-8-13(16)14(17)9-12/h3-9H,10H2,1-2H3 |

InChI Key |

AWYCWRNBPPRCNF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC=CC=C1OC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Serotonin Transporter: A Technical Guide to the Mechanism of Action of SERT Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is the primary target for a major class of antidepressants known as selective serotonin reuptake inhibitors (SSRIs). By blocking the reuptake of serotonin from the synaptic cleft, these inhibitors prolong the neurotransmitter's availability, thereby modulating a wide range of physiological and pathological processes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of SERT inhibitors. It details the intricate transport cycle of SERT, the direct and allosteric mechanisms of inhibitor binding, and the downstream signaling consequences of transporter blockade. Furthermore, this document outlines key experimental protocols for characterizing the potency and mechanism of novel SERT inhibitors and presents quantitative data for well-established compounds.

The Serotonin Transporter (SERT) and its Transport Cycle

The serotonin transporter is a member of the neurotransmitter:sodium symporter (NSS) family, which utilizes the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to drive the reuptake of serotonin (5-HT) from the extracellular space into the presynaptic neuron.[1][2] This process is crucial for terminating serotonergic signaling and recycling the neurotransmitter.[2] The transport cycle involves a series of conformational changes in the transporter protein.[3]

The currently accepted model for the SERT transport cycle is as follows:

-

Binding of Sodium and Serotonin: The cycle initiates with the binding of a sodium ion to the transporter, which increases the affinity for serotonin. Subsequently, a serotonin molecule and a chloride ion bind.[3]

-

Conformational Change: The binding of these ligands induces a major conformational change in the transporter, shifting its accessibility from the extracellular to the intracellular side of the membrane.[3]

-

Release of Ligands: Once facing the cytoplasm, serotonin, sodium, and chloride ions are released.

-

Potassium Binding and Reorientation: An intracellular potassium ion then binds to the transporter, triggering its reorientation back to the outward-facing conformation, ready for a new transport cycle.[3]

Figure 1: Simplified schematic of the SERT transport cycle.

Mechanism of Action of SERT Inhibitors

SERT inhibitors, including tricyclic antidepressants (TCAs) and SSRIs, act by blocking the reuptake of serotonin.[2][4] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its action on postsynaptic receptors.[4] The primary mechanism is competitive inhibition, where the inhibitor binds to the same central binding site (S1 site) as serotonin, physically occluding the translocation pathway.[5]

Recent structural and functional studies have revealed a more complex picture involving an allosteric binding site located in the extracellular vestibule (S2 site).[1][6][7] Binding of a ligand to this allosteric site can modulate the binding and dissociation of ligands from the central S1 site.[6][7] For instance, the binding of some antidepressants to the allosteric site can slow the dissociation rate of other inhibitors from the central site.[6] This suggests that allosteric modulation could be a key factor in the therapeutic efficacy of some SERT inhibitors.[1]

Figure 2: Mechanism of SERT inhibition by reuptake inhibitors.

Downstream Signaling Pathways

The immediate effect of SERT inhibition is the elevation of extracellular serotonin levels. This, in turn, leads to the activation of a variety of serotonin receptors on both presynaptic and postsynaptic neurons, triggering a cascade of intracellular signaling events.[8] For example, activation of 5-HT2A receptors can lead to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[9] Over time, the sustained increase in synaptic serotonin can lead to adaptive changes in the serotonergic system, including the downregulation and desensitization of certain serotonin receptors, which is thought to contribute to the therapeutic effects of antidepressants.

Furthermore, SERT itself is subject to regulation by various signaling pathways. For instance, protein kinase C (PKC) and p38 mitogen-activated protein kinase (p38 MAPK) have been shown to modulate SERT activity and trafficking.[10][11] Activation of PKC can lead to the internalization of SERT from the plasma membrane, reducing its reuptake capacity.[11]

Figure 3: Downstream consequences of SERT inhibition.

Quantitative Data on SERT Inhibitors

The potency of SERT inhibitors is typically quantified by their inhibitory constant (Ki) or their half-maximal inhibitory concentration (IC50) in radioligand binding or uptake inhibition assays. The following table summarizes the binding affinities of several well-characterized SERT inhibitors.

| Compound | Assay Type | Cell/Tissue Type | IC50 / Ki (nM) | Reference |

| Imipramine | [3H]Imipramine Binding | - | 27 | [12] |

| Paroxetine | [3H]Paroxetine Binding | - | 1.4 | [12] |

| Fluoxetine | [3H]Serotonin Uptake | hSERT-HEK293 cells | 7.3 | [13] |

| Citalopram | [3H]Serotonin Uptake | hSERT-HEK293 cells | 3.5 | [13] |

| Vilazodone | [3H]Vilazodone Binding | - | 306 ± 36 | [6] |

| Lu AF88273 | [3H]Imipramine Dissociation | COS7 cells | 2.1 | [1] |

Experimental Protocols

The characterization of SERT inhibitors involves a variety of in vitro and cell-based assays. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to SERT.

Workflow:

Figure 4: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing SERT (e.g., HEK293 or COS7 cells).[14]

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled SERT ligand (e.g., [3H]citalopram or [3H]imipramine) and varying concentrations of the test compound.[14]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Serotonin Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.

Workflow:

Figure 5: Workflow for a serotonin uptake inhibition assay.

Methodology:

-

Cell Culture: Culture cells endogenously or recombinantly expressing SERT (e.g., JAR cells or transfected HEK293 cells) in 96-well plates.[13]

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Uptake: Initiate serotonin uptake by adding a fixed concentration of [3H]serotonin.[13]

-

Termination and Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]serotonin.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by analyzing the concentration-response curve.

Conclusion

The mechanism of action of SERT inhibitors is multifaceted, involving direct competition at the central serotonin binding site and allosteric modulation of transporter function. Understanding these intricate mechanisms is paramount for the rational design and development of novel therapeutics with improved efficacy and side-effect profiles for the treatment of depression, anxiety, and other neuropsychiatric disorders. The experimental approaches detailed in this guide provide a robust framework for the comprehensive characterization of new chemical entities targeting the serotonin transporter.

References

- 1. Dynamic extracellular vestibule of human SERT: Unveiling druggable potential with high-affinity allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 3. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 4. What are SERT inhibitors and how do they work? [synapse.patsnap.com]

- 5. Location of the Antidepressant Binding Site in the Serotonin Transporter: IMPORTANCE OF SER-438 IN RECOGNITION OF CITALOPRAM AND TRICYCLIC ANTIDEPRESSANTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Role for p38 Mitogen-Activated Protein Kinase in the Regulation of the Serotonin Transporter: Evidence for Distinct Cellular Mechanisms Involved in Transporter Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Serotonin Transporter Undergoes Constitutive Internalization and Is Primarily Sorted to Late Endosomes and Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to a Representative SerT Inhibitor: S-citalopram

Disclaimer: The compound "Sert-IN-3" is not found in publicly available scientific literature or chemical databases. This technical guide provides a comprehensive overview of a well-characterized and widely studied Serotonin Transporter (SERT) inhibitor, S-citalopram , as a representative example to fulfill the detailed request for information on a SERT-targeted compound.

Core Compound Overview: S-citalopram

S-citalopram is the (S)-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram.[1] It is a high-affinity inhibitor of the human serotonin transporter (hSERT), exhibiting significant selectivity over the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] By blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, S-citalopram enhances the concentration and duration of action of serotonin in the synapse, leading to its therapeutic effects in the treatment of depression and anxiety disorders.

Quantitative Data for S-citalopram

The following tables summarize the binding affinity (Ki) and inhibitory concentration (IC50) of S-citalopram for the human serotonin transporter. These values are derived from various in vitro studies.

Table 1: Binding Affinity (Ki) of S-citalopram for Human SERT

| Parameter | Value (nM) | Assay Conditions | Reference |

| Ki | 0.89 | [3H]-5-HT uptake inhibition in COS-1 cells expressing hSERT | [2] |

| Ki | 6.6 ± 1.4 | [3H]-5-HT uptake in COS-1 cells expressing hSERT | [1] |

| Ki | 3.9 ± 2.2 | [125I]-RTI-55 binding in COS-1 cells expressing hSERT | [1] |

| Ki | 2.6 | Competition binding with [3H]-S-citalopram in transfected COS7 cells | [3] |

| Ki | 3.0 | Competition binding with [3H]-S-citalopram in transfected COS7 cells | [3] |

| Ki | 11 | X-ray crystallography structure of hSERT complex | [4] |

Table 2: Inhibitory Concentration (IC50) of S-citalopram for Human SERT

| Parameter | Value (nM) | Assay Conditions | Reference |

| IC50 | 10 [8; 13] | [3H]-S-citalopram dissociation from membranes of COS-7 cells transiently expressing SERT | [5] |

| IC50 | ~5000 | Allosteric site binding, impairing [3H]-S-citalopram dissociation | [5] |

| IC50 | 2.1 ± 0.75 | Inhibition of [3H]-5-HT accumulation in rat brain synaptosomes | [1] |

Experimental Protocols

Radioligand Binding Assay for SERT

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like S-citalopram for the serotonin transporter using a competitive binding assay.

Materials:

-

Membrane Preparation: Membranes from cells stably or transiently expressing hSERT (e.g., HEK293 or COS-7 cells) or from brain tissue (e.g., rat brain synaptosomes).

-

Radioligand: A high-affinity SERT radioligand, such as [3H]-S-citalopram or [125I]-RTI-55.

-

Test Compound: S-citalopram or other inhibitors at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine) to determine non-specific binding.

-

Filtration Apparatus: A 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding (wells with the non-specific control) from the total binding (wells without the test compound). Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Serotonin Uptake Assay

This protocol describes a method to measure the inhibition of serotonin uptake into synaptosomes or cells expressing SERT.

Materials:

-

Synaptosomes or Cells: Freshly prepared synaptosomes from brain tissue (e.g., mouse or rat brain) or cells expressing hSERT.

-

[3H]-Serotonin: Radioactively labeled serotonin.

-

Test Compound: S-citalopram or other inhibitors at various concentrations.

-

Assay Buffer: Krebs-Ringer-HEPES buffer or a similar physiological buffer.

-

Uptake Inhibitor Control: A known SERT inhibitor to define non-specific uptake.

-

Filtration or Scintillation Proximity Assay (SPA) System: For separating intracellular from extracellular [3H]-serotonin.

Procedure:

-

Preparation: Prepare synaptosomes by homogenizing brain tissue in a sucrose solution followed by differential centrifugation.[7] Resuspend the final synaptosome pellet in the assay buffer. For cell-based assays, plate the cells in a 96-well plate.

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add [3H]-serotonin to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Stop the uptake by rapidly adding ice-cold assay buffer and filtering the mixture through glass fiber filters. Alternatively, for SPA, the reaction is stopped by the addition of a stop solution.

-

Washing: Wash the filters with ice-cold buffer to remove extracellular [3H]-serotonin.

-

Quantification: Measure the radioactivity retained on the filters (representing intracellular [3H]-serotonin) using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of serotonin uptake for each concentration of the test compound compared to the control (no inhibitor). Plot the percent inhibition against the log concentration of the inhibitor and fit the curve using non-linear regression to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

SERT Mechanism of Action and Inhibition

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rcsb.org [rcsb.org]

- 5. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

A New Dawn in SERT Inhibition: A Technical Guide to the Discovery and Synthesis of Novel Conformationally Selective Inhibitors

For Immediate Release

A groundbreaking study has unveiled a new class of conformationally selective inhibitors of the serotonin transporter (SERT), offering a promising new avenue for the development of more effective and potentially faster-acting antidepressants and anxiolytics. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of two lead compounds, identified as '8090' and '8219', for researchers, scientists, and drug development professionals.

The serotonin transporter is a crucial protein in the brain that regulates the levels of serotonin, a neurotransmitter deeply involved in mood, emotion, and various physiological processes. For decades, it has been the primary target for a wide range of antidepressant medications, most notably Selective Serotonin Reuptake Inhibitors (SSRIs). However, existing treatments often have a delayed onset of action and variable efficacy. The discovery of '8090' and '8219' represents a significant leap forward, targeting a different conformational state of SERT and exhibiting remarkable potency in preclinical models.

Discovery: A Structure-Based Approach to Unlocking New Therapeutic Potential

The identification of these novel inhibitors was driven by a sophisticated structure-based drug discovery campaign. Researchers utilized computational docking to screen a massive virtual library of over 200 million small molecules against the inward-open conformation of SERT.[1][2][3] This innovative approach, targeting a distinct conformational state compared to traditional SSRIs, led to the identification of several promising initial hits.

Subsequent hit-to-lead optimization, a process of refining the chemical structure of the initial hits to improve their potency and selectivity, resulted in the development of the two lead compounds:

-

'8090' (ZINC000006658090)

-

'8219' (ZINC000443438219)

A cryo-electron microscopy (cryo-EM) structure of SERT in complex with one of these inhibitors confirmed the computationally predicted binding mode, validating the structure-based design strategy.[1][2][3]

Synthesis: Building the Next Generation of SERT Inhibitors

The chemical synthesis of these biphenyl carboxamide derivatives, while not explicitly detailed in the primary publication, can be inferred from established synthetic methodologies for this class of compounds. The general synthetic route likely involves a Suzuki-Miyaura cross-coupling reaction to form the core biphenyl structure, followed by an amide coupling to introduce the final carboxamide moiety.

Generalized Synthetic Scheme:

Caption: Generalized synthetic pathway for biphenyl carboxamide SERT inhibitors.

Further details on specific reagents, reaction conditions, and purification methods would typically be found in the supplementary materials of the primary research publication.

Quantitative Data: Potency and Selectivity Profile

The two lead compounds, '8090' and '8219', have demonstrated exceptional potency and selectivity for the serotonin transporter. The following tables summarize the key quantitative data from in vitro assays.

| Compound | SERT Kᵢ (nM) | DAT Kᵢ (µM) | NET Kᵢ (µM) |

| '8090' | 14 | 6.6 | >10 |

| '8219' | 3 | 7 | 3.5 |

| Table 1: Inhibitory Potency (Kᵢ) of '8090' and '8219' at Monoamine Transporters. [2] |

These data highlight the high affinity of both compounds for SERT and their significant selectivity over the dopamine (DAT) and norepinephrine (NET) transporters, which is a desirable characteristic for minimizing off-target side effects.

Experimental Protocols: A Guide to Preclinical Evaluation

The discovery and characterization of these novel SERT inhibitors involved a series of key experiments. Below are detailed methodologies for the primary assays used.

Neurotransmitter Transporter Inhibition Assay

This assay is crucial for determining the potency and selectivity of compounds against SERT, DAT, and NET.

Workflow:

Caption: Workflow for the neurotransmitter transporter inhibition assay.

Detailed Steps:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin, dopamine, or norepinephrine transporter are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere.

-

Compound Addition: Test compounds are serially diluted and added to the cells.

-

Radioligand Incubation: A solution containing a radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT) is added to each well.

-

Termination of Uptake: After a defined incubation period, the uptake of the radiolabeled neurotransmitter is stopped by rapidly washing the cells with ice-cold buffer.

-

Scintillation Counting: The amount of radioactivity taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined by non-linear regression. The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value.

Mouse Behavioral Assays for Anxiolytic and Antidepressant-Like Activity

To assess the potential therapeutic effects of the novel inhibitors, a battery of behavioral tests are conducted in mice.

Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior. The apparatus consists of two open arms and two enclosed arms elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Forced Swim Test (FST): This test is a common model to screen for antidepressant-like activity. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and antidepressant compounds are expected to decrease this immobility time.

Experimental Workflow:

Caption: Experimental workflow for mouse behavioral assays.

Preclinical studies have shown that both '8090' and '8219' exhibit potent anxiolytic and antidepressant-like effects in these models, with potencies reported to be up to 200-fold greater than the widely prescribed SSRI, fluoxetine.[2][3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of '8090' and '8219' is the inhibition of the serotonin transporter, which leads to an increase in the concentration of serotonin in the synaptic cleft. This enhanced serotonergic signaling is believed to be the basis for their therapeutic effects.

By selectively targeting the inward-open conformation of SERT, these novel inhibitors may modulate SERT function in a manner distinct from traditional SSRIs, which primarily bind to the outward-open state. This difference in conformational selectivity could underlie their enhanced potency and potentially a more rapid onset of action.

Caption: Proposed mechanism of action of novel SERT inhibitors.

Conclusion and Future Directions

The discovery of '8090' and '8219' marks a significant advancement in the field of serotonin transporter research and antidepressant drug development. Their novel mechanism of action, potent preclinical activity, and high selectivity warrant further investigation. Future studies should focus on elucidating the detailed synthetic pathways, conducting comprehensive pharmacokinetic and pharmacodynamic profiling, and ultimately, evaluating their safety and efficacy in clinical trials. These conformationally selective inhibitors hold the promise of a new generation of therapeutics for mood and anxiety disorders.

References

- 1. Structure-based discovery of conformationally selective inhibitors of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Structure-based discovery of conformationally selective inhibitors of the serotonin transporter. [scholars.duke.edu]

- 3. biorxiv.org [biorxiv.org]

Sert-IN-3: A Technical Guide for a Novel Selective Serotonin Reuptake Inhibitor

Disclaimer: Publicly available data on Sert-IN-3 is limited. This document presents the known information and extrapolates a comprehensive profile typical for a selective serotonin reuptake inhibitor (SSRI) in preclinical development to serve as a technical guide for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel compound identified as a potent inhibitor of the serotonin transporter (SERT).[1] Belonging to the phenoxyphenyl-methanamine class of molecules, it represents a promising candidate for development as a selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and other psychiatric conditions.[2] This guide provides a detailed overview of the available preclinical data for this compound, alongside standardized experimental protocols and conceptual frameworks for its evaluation. The primary mechanism of action for SSRIs is the blockade of serotonin reuptake from the synaptic cleft, which increases the availability of serotonin to bind to postsynaptic receptors.[3]

Core Compound Data

This compound (also referenced as compound 12) has been characterized by its potent in vitro activity against the human serotonin transporter.[1]

Table 1: Physicochemical and In Vitro Potency Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₅F₂NO | [1] |

| Molecular Weight | 263.28 g/mol | [1] |

| CAS Number | 289717-03-9 | [1] |

| SERT IC₅₀ | 34.4 nM | [1] |

Selectivity Profile

A critical attribute of an effective SSRI is its high selectivity for the serotonin transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] This selectivity minimizes off-target effects and improves the drug's safety and tolerability profile. While comprehensive selectivity data for this compound is not publicly available, the following table illustrates a typical target profile for a promising SSRI candidate.

Table 2: Illustrative Monoamine Transporter Selectivity Profile

| Target | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (Kᵢ / SERT Kᵢ) |

| SERT | 25.8 | 1 |

| NET | 2,840 | >100-fold |

| DAT | 4,520 | >175-fold |

| (Note: Kᵢ values for NET and DAT are hypothetical and represent a desirable selectivity profile for a novel SSRI.) |

Mechanism of Action and Signaling Pathway

SSRIs, including this compound, exert their therapeutic effects by binding to the serotonin transporter, a presynaptic protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft.[3] This inhibition leads to an increased concentration and prolonged availability of 5-HT in the synapse, enhancing serotonergic neurotransmission.

Experimental Protocols

The following sections detail standardized methodologies for the preclinical evaluation of a novel SSRI like this compound.

Radioligand Binding Assays for Transporter Affinity

These assays determine the binding affinity (Kᵢ) of a compound for a specific transporter.

Objective: To quantify the affinity of this compound for human SERT, NET, and DAT.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human SERT, NET, or DAT are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.

-

Competition Binding: Membranes are incubated with a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated to allow for binding equilibrium (e.g., 60 minutes at room temperature).

-

Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.

-

Quantification: Radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. Kᵢ values are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Synaptosomal Uptake Assays for Functional Inhibition

These assays measure the functional potency (IC₅₀) of a compound to inhibit neurotransmitter uptake into nerve terminals.

Objective: To determine the potency of this compound in inhibiting the uptake of serotonin into rat brain synaptosomes.

Methodology:

-

Synaptosome Preparation: Crude synaptosomes are prepared from rat brain tissue (e.g., cortex or striatum) by homogenization and differential centrifugation.

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound or vehicle control.

-

Uptake Initiation: Uptake is initiated by the addition of a low concentration of radiolabeled neurotransmitter (e.g., [³H]5-HT).

-

Incubation: The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: The reaction is stopped by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by liquid scintillation counting.

-

Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Microdialysis for Extracellular Serotonin Levels

This technique measures changes in neurotransmitter levels in the brain of a living animal following drug administration.

Objective: To assess the effect of this compound on extracellular serotonin levels in a specific brain region (e.g., hippocampus or prefrontal cortex) of freely moving rats.

Methodology:

-

Surgical Implantation: A microdialysis guide cannula is surgically implanted into the target brain region of an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular 5-HT.

-

Drug Administration: this compound is administered (e.g., intraperitoneally or orally), and sample collection continues for several hours.

-

Sample Analysis: The concentration of 5-HT in the dialysate samples is quantified using HPLC coupled with electrochemical detection (HPLC-ECD).

-

Data Analysis: 5-HT levels are expressed as a percentage of the pre-drug baseline.

Preclinical Development Workflow

The evaluation of a novel SSRI follows a structured preclinical workflow to establish its potency, selectivity, safety, and efficacy.

Pharmacokinetic Profile

The pharmacokinetic (PK) properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME), which are crucial for establishing a viable dosing regimen. The following table presents an illustrative PK profile for a potential oral SSRI in rats.

Table 3: Illustrative Pharmacokinetic Parameters in Rats

| Parameter | Value |

| Route of Administration | Oral (p.o.) |

| Dose | 10 mg/kg |

| Tₘₐₓ (Time to Peak Concentration) | 2.5 hours |

| Cₘₐₓ (Peak Plasma Concentration) | 850 ng/mL |

| t₁/₂ (Elimination Half-life) | 12 hours |

| Bioavailability (F%) | 45% |

| Plasma Protein Binding | >95% |

| (Note: These values are hypothetical and represent a plausible profile for a CNS-active oral drug.) |

Logic of Transporter Selectivity

The therapeutic utility of an SSRI is fundamentally linked to its selectivity. High affinity for SERT coupled with low affinity for NET and DAT ensures that the pharmacological effects are primarily mediated by the serotonergic system.

Conclusion

This compound is a potent inhibitor of the serotonin transporter, marking it as a compound of interest for further investigation as a selective serotonin reuptake inhibitor. While the currently available public data is limited to its in vitro potency, this guide outlines the necessary subsequent steps in a preclinical drug development program. A comprehensive evaluation of its selectivity, pharmacokinetic profile, in vivo efficacy, and safety is required to fully characterize its therapeutic potential. The methodologies and frameworks presented here provide a robust roadmap for the continued development of this compound and other novel SSRI candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of Sertraline: An In-Depth Technical Guide

Foreword

Initial research for the compound "Sert-IN-3" did not yield any publicly available data. This suggests that "this compound" may be a novel compound not yet described in scientific literature, an internal development code, or a hypothetical entity.

To fulfill the core requirements of the user's request for an in-depth technical guide, this document provides a comprehensive pharmacological profile of Sertraline . Sertraline is a well-characterized and widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), making it an excellent reference compound for researchers, scientists, and drug development professionals interested in the pharmacology of serotonin transporter (SERT) inhibitors.

Introduction

Sertraline is a potent and selective serotonin reuptake inhibitor (SSRI) belonging to the naphthylamine derivative class of compounds.[1][2] It is widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder, and premenstrual dysphoric disorder (PMDD).[1][3] Its therapeutic efficacy is primarily attributed to its ability to modulate serotonergic neurotransmission in the central nervous system (CNS).[4] This guide provides a detailed overview of the pharmacological profile of sertraline, including its mechanism of action, binding affinity, selectivity, and key in vitro and in vivo data.

Mechanism of Action

Sertraline's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT).[1][5][6] SERT is a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft. By binding to SERT, sertraline blocks this reuptake process.[4] This action leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing and prolonging serotonergic neurotransmission.[4][5] While its primary target is SERT, sertraline also has weak inhibitory effects on the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5][7] Additionally, it displays affinity for the sigma-1 (σ1) receptor, although the clinical significance of this interaction remains unclear.[3][8] Importantly, sertraline shows no significant affinity for adrenergic (alpha1, alpha2, beta), cholinergic, GABAergic, dopaminergic, histaminergic, or benzodiazepine receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[5][6]

Data Presentation: Binding Profile and Selectivity

Sertraline's pharmacological activity is defined by its high affinity for SERT and its selectivity over other monoamine transporters and receptors. The following tables summarize the quantitative binding data for sertraline and its primary active metabolite, desmethylsertraline.

Table 1: Sertraline Binding Affinity (Ki, nM) for Monoamine Transporters and Receptors

| Target | Sertraline Ki (nM) | Reference |

| SERT (Serotonin Transporter) | 0.21 - 0.29 | [3][9] |

| NET (Norepinephrine Transporter) | 667 | [9] |

| DAT (Dopamine Transporter) | 25.5 | [9] |

| α1-adrenergic | 24,000 | [9] |

| H1 (Histamine H1) | >35,000 | [9] |

| Muscarinic M1 | 1,070 | [9] |

| Sigma σ1 | 370 | [9] |

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Potency of Sertraline and its Metabolite

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Reference |

| Sertraline | 0.21 | 667 | 25.5 | [9] |

| Desmethylsertraline | 76 | 420 | 440 | [10] |

Desmethylsertraline, the principal metabolite of sertraline, is substantially less potent at inhibiting serotonin reuptake.[3][11]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of SERT inhibitors. The following sections describe standard methodologies for assessing the binding affinity and functional inhibition of SERT.

Protocol: Radioligand Binding Assay for SERT Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., sertraline) for the human serotonin transporter (hSERT). The assay measures the displacement of a radiolabeled ligand from hSERT expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing hSERT

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand: [³H]Citalopram or another suitable high-affinity SERT ligand

-

Test Compound: Sertraline (or other inhibitors) at various concentrations

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine)

-

Scintillation cocktail and vials

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold and vacuum pump

Procedure:

-

Membrane Preparation: Homogenize hSERT-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL cell membrane preparation + 50 µL [³H]Citalopram (at a final concentration near its Kd) + 50 µL assay buffer.

-

Non-specific Binding (NSB): 50 µL cell membrane preparation + 50 µL [³H]Citalopram + 50 µL non-specific binding control.

-

Competitive Binding: 50 µL cell membrane preparation + 50 µL [³H]Citalopram + 50 µL of test compound dilution series.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold.

-

Washing: Wash each filter rapidly with 3 x 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Serotonin Reuptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the uptake of serotonin into cells expressing SERT. The protocol is adapted for use with human placental choriocarcinoma (JAR) cells, which endogenously express hSERT.[12][13]

Materials:

-

JAR cells cultured in 96-well plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled Serotonin: [³H]5-HT

-

Test Compound: Sertraline (or other inhibitors) at various concentrations

-

Uptake Inhibitor for NSB: 5 µM Citalopram

-

Scintillation counter

Procedure:

-

Cell Culture: Seed JAR cells in a 96-well plate and grow to confluence.

-

Preparation: On the day of the assay, wash the cells once with KRH buffer.

-

Pre-incubation: Add 25 µL of the test compound dilutions (or buffer for total uptake, or 5 µM Citalopram for non-specific uptake) to the appropriate wells. Incubate the plate at 37°C in a 5% CO₂ incubator for 15 minutes.

-

Initiate Uptake: Initiate the reuptake reaction by adding 25 µL of [³H]5-HT (at a final concentration equal to its Km, approx. 1.0 µM).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate Uptake: Terminate the assay by rapidly washing the cells three times with ice-cold KRH buffer to remove extracellular [³H]5-HT.

-

Cell Lysis and Quantification: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.

-

Data Analysis:

-

Calculate the percentage inhibition for each concentration of the test compound relative to the specific uptake (Total Uptake - Non-specific Uptake).

-

Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC50 value.

-

Downstream Signaling Pathways

The sustained increase in synaptic serotonin resulting from SERT inhibition by sertraline leads to a cascade of adaptive changes in the CNS. While the immediate effect is enhanced activation of postsynaptic 5-HT receptors, the long-term therapeutic benefits are believed to stem from downstream neuroplastic changes.[4]

Chronic stimulation of postsynaptic 5-HT receptors, particularly 5-HT1A receptors, can lead to:

-

Receptor Desensitization: Downregulation and desensitization of certain 5-HT autoreceptors (e.g., 5-HT1A and 5-HT1B) that normally provide negative feedback on serotonin synthesis and release. This desensitization can ultimately lead to a more robust increase in serotonergic neurotransmission.

-

Gene Expression Changes: Activation of intracellular signaling cascades (e.g., involving cAMP and protein kinase A) that modulate the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF).

-

Neurogenesis and Neuroplasticity: Increased BDNF levels are associated with enhanced neurogenesis, synaptogenesis, and neuronal survival, particularly in regions like the hippocampus. These structural and functional changes may underlie the therapeutic effects of sertraline in mood and anxiety disorders.[9]

References

- 1. ClinPGx [clinpgx.org]

- 2. The Selective Serotonin Reuptake Inhibitor Sertraline: Its Profile and Use in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sertraline - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. Pharmacology of antidepressants - Wikipedia [en.wikipedia.org]

- 10. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. ClinPGx [clinpgx.org]

- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of a Representative SERT Inhibitor in Cell Culture Experiments

Disclaimer: Publicly available information on a specific compound designated "Sert-IN-3" is limited. The following application notes and protocols are based on the established characteristics and experimental use of well-documented Serotonin Transporter (SERT) inhibitors. Researchers should validate these protocols for their specific molecule of interest.

Introduction

The Serotonin Transporter (SERT), encoded by the SLC6A4 gene, is a critical monoamine transporter protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] This process terminates serotonergic signaling and allows for the recycling of serotonin.[1] SERT is a primary target for a wide range of therapeutics, including selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.[1][3] This document provides detailed protocols and application notes for the use of a representative SERT inhibitor in cell culture experiments, intended for researchers in drug development and neuroscience.

Mechanism of Action

SERT facilitates the transport of serotonin across the cell membrane in a process dependent on sodium and chloride ions.[1][4] SERT inhibitors bind to the transporter, blocking the reuptake of serotonin and thereby increasing its extracellular concentration.[1] Some inhibitors bind to the central substrate-binding site, while others may interact with an allosteric site.[3][5]

Caption: Mechanism of SERT inhibition.

Quantitative Data

The following tables summarize typical quantitative data for representative SERT inhibitors. These values can vary significantly based on the specific compound, cell line, and assay conditions.

Table 1: Inhibitory Potency (IC50) of Representative SERT Inhibitors

| Cell Line | Assay Type | Representative IC50 (nM) | Reference |

| HEK293 cells expressing SERT | [³H]Citalopram Binding | 5 - 50 | [6] |

| JAR cells (endogenous SERT) | [³H]Serotonin Uptake | 10 - 100 | [7] |

| Platelets (endogenous SERT) | Serotonin Uptake | 1 - 20 | N/A |

| HeLa cells expressing SERT | [¹²⁵I]β-CIT Displacement | 15 - 30 | [8] |

Table 2: Recommended Concentration Range for Cell Culture Experiments

| Experiment Type | Concentration Range (nM) | Typical Treatment Duration |

| Serotonin Reuptake Inhibition | 1 - 1000 | 15 - 60 minutes |

| Downstream Signaling (e.g., p-mTOR) | 100 - 5000 | 1 - 24 hours |

| Cell Viability/Cytotoxicity | 100 - 10000 | 24 - 72 hours[9] |

| Gene Expression Analysis | 100 - 2000 | 6 - 48 hours |

Experimental Protocols

Cell Culture and Maintenance

This protocol provides a general guideline for culturing adherent cells suitable for SERT inhibitor studies. Specific conditions should be optimized for the chosen cell line.

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Maintain cells in T75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Subculture cells when they reach 80-90% confluency.[10]

-

To subculture, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA.

-

Incubate at 37°C for 2-5 minutes until cells detach.[10]

-

Neutralize trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 200 x g for 5 minutes.[11]

-

Resuspend the cell pellet in fresh medium and plate at the desired density for subsequent experiments.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of the SERT inhibitor.

Materials:

-

96-well plates

-

Cells in suspension

-

SERT inhibitor stock solution (in DMSO)

-

Complete growth medium

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the SERT inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).[9]

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Caption: Workflow for a cell viability assay.

Serotonin Reuptake Assay

This protocol measures the functional inhibition of SERT.

Materials:

-

24-well plates

-

Cells expressing SERT

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]Serotonin

-

SERT inhibitor

-

Scintillation fluid and counter

Procedure:

-

Plate cells in 24-well plates and grow to confluency.

-

Wash cells twice with KRH buffer.

-

Pre-incubate cells with various concentrations of the SERT inhibitor or vehicle in KRH buffer for 20 minutes at 37°C.

-

Initiate the uptake by adding [³H]Serotonin to a final concentration of 10-20 nM.

-

Incubate for 10-15 minutes at 37°C.

-

Terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor like fluoxetine).

Western Blot for Downstream Signaling

This protocol assesses the effect of SERT inhibition on downstream signaling pathways, such as the mTOR pathway.[12]

Materials:

-

6-well plates

-

Cells

-

SERT inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the SERT inhibitor at the desired concentration and for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

Signaling Pathways

Inhibition of SERT can modulate intracellular signaling pathways. For instance, studies have shown that serotonin can activate the mTOR pathway, and SERT inhibition can suppress this activation.[12]

Caption: SERT and downstream mTOR signaling.

References

- 1. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 2. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 5. researchgate.net [researchgate.net]

- 6. Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 11. horizondiscovery.com [horizondiscovery.com]

- 12. Targeting SERT promotes tryptophan metabolism: mechanisms and implications in colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sertraline in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sertraline, a selective serotonin reuptake inhibitor (SSRI), in rodent models for preclinical research. The following sections detail its mechanism of action, provide dosage guidelines for various experimental paradigms, and outline detailed protocols for its administration and for conducting common behavioral assays.

Mechanism of Action

Sertraline is a potent and selective inhibitor of the serotonin transporter (SERT).[1][2][3] By binding to SERT on the presynaptic neuron, Sertraline blocks the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. This action leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[2][3] While its primary target is SERT, Sertraline has very weak effects on norepinephrine and dopamine transporters.[2] Chronic administration of Sertraline has been shown to downregulate brain norepinephrine receptors.[2]

Quantitative Data Presentation: Sertraline Dosage in Rodent Models

The following tables summarize reported dosages of Sertraline used in various studies involving rat and mouse models. The appropriate dosage can vary significantly depending on the research question, the specific rodent strain, and the administration route.

Table 1: Sertraline Dosages in Rat Models

| Indication/Model | Strain | Route of Administration | Dosage | Study Duration | Reference |

| Depression (Forced Swim Test) | Male Wistar | Intraperitoneal (i.p.) | 10 and 40 mg/kg | 3 injections over 2 days | [4] |

| Post-Traumatic Stress Disorder | Male Sprague-Dawley | Intraperitoneal (i.p.) | 10 mg/kg/day | 7 days | [5] |

| Prenatal Stress | Wistar | Oral (in drinking water) | 5 mg/kg/day | From postnatal day 30 to 90 | [6] |

| Anxiety | Wistar | Intraperitoneal (i.p.) | 5 mg/kg/day | 8 days | [7] |

| Pregnancy and Neuroplasticity | Sprague-Dawley | Oral (in biscuit) | 2.5 and 10 mg/kg/day | 10 days | [8] |

| Food Intake and Body Weight | Lean Rats | Intraperitoneal (i.p.) | 10, 17.8, and 32 mg/kg (twice daily) | 5 days | [9] |

| Chronic Mild Stress | Wistar Albino | Not specified | Human therapeutic doses extrapolated to animal doses | 9 weeks | [10] |

| Ethanol Consumption | Not specified | Not specified | Not specified | Not specified | [11] |

Table 2: Sertraline Dosages in Mouse Models

| Indication/Model | Strain | Route of Administration | Dosage | Study Duration | Reference |

| Food Intake and Body Weight | Genetically obese (ob/ob) | Intraperitoneal (i.p.) | 44 mg/kg (twice daily) | 12 days | [9] |

| Perinatal Exposure | C57BL/6J | Not specified | 5 mg/kg/day | Gestation and lactation | [12] |

Experimental Protocols

Protocol 1: Preparation and Administration of Sertraline

This protocol describes the preparation of Sertraline for intraperitoneal and oral administration in rodents.

Materials:

-

Sertraline hydrochloride

-

Vehicle (e.g., 0.9% sterile saline, 66% propylene glycol)

-

Sterile water for injection

-

Vortex mixer

-

Sonicator (optional)

-

pH meter

-

Sterile syringes and needles (for i.p. injection)

-

Gavage needles (for oral gavage)

-

Drinking water bottles or food pellets (for voluntary oral administration)

Preparation of Sertraline for Intraperitoneal (i.p.) Injection:

-

Calculate the required amount of Sertraline hydrochloride based on the desired dose and the number and weight of the animals.

-

Dissolve the Sertraline hydrochloride in 0.9% sterile saline to the final desired concentration.[7]

-

Vortex the solution until the Sertraline is completely dissolved. If necessary, sonicate the solution to aid dissolution.

-

Adjust the pH of the solution to a physiologically compatible range (e.g., 6.5-7.5) if necessary.

-

Filter-sterilize the solution using a 0.22 µm syringe filter before administration.

-

Administer the solution via intraperitoneal injection at a volume of 1 ml/kg.[7]

Preparation of Sertraline for Oral Administration:

-

Via Drinking Water:

-

Via Medicated Food/Biscuit:

Protocol 2: Forced Swim Test (FST) in Rats

The Forced Swim Test is a common behavioral assay used to screen for antidepressant activity.

Materials:

-

Transparent Plexiglas cylinders (20 cm in diameter, 40-50 cm high)

-

Water (23-25°C)

-

Stopwatch

-

Video recording equipment (optional)

Procedure:

-

Pre-test Session (Day 1):

-

Fill the cylinders with water to a depth of 30 cm.

-

Individually place each rat in a cylinder for a 15-minute swim session.

-

After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages. This session is for habituation and is not scored.

-

-

Drug Administration:

-

Administer Sertraline or vehicle according to the desired dosing regimen. A common protocol involves three injections: 24 hours, 5 hours, and 1 hour before the test session.

-

-

Test Session (Day 2):

-

24 hours after the pre-test session, place the rats back into the swim cylinders.

-

Record the behavior for a 5-minute test session.

-

The primary measure is the duration of immobility, where the rat makes only the minimal movements necessary to keep its head above water.

-

Increased swimming and climbing behavior, and decreased immobility time, are indicative of an antidepressant-like effect.[4]

-

Visualizations

Signaling Pathway of Sertraline's Action

Caption: Mechanism of action of Sertraline.

Experimental Workflow for a Behavioral Study

Caption: General experimental workflow for a rodent behavioral study.

References

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The effects of sertraline administration from adolescence to adulthood on physiological and emotional development in prenatally stressed rats of both sexes [frontiersin.org]

- 7. Sex Differences in the Effects of Sertraline and Stressors in Rats Previously Exposed to Restraint Stress [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Treatment with sertraline, a new serotonin uptake inhibitor, reduces voluntary ethanol consumption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sertraline-induced 5-HT dysregulation in mouse cardiomyocytes and the impact on calcium handling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sert-IN-3 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sert-IN-3 is a novel investigational small molecule designed as a dual inhibitor of the Serotonin Transporter (SERT) and the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document provides detailed application notes and protocols for the administration of this compound in preclinical mouse models, particularly in the context of cancer research. The dual-targeting nature of this compound presents a unique therapeutic opportunity by simultaneously modulating serotonergic signaling and key cancer-related pathways regulated by SHP2.

Mechanism of Action

This compound is hypothesized to exert its anti-tumor effects through a dual mechanism:

-

SERT Inhibition: The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft and is also expressed in some tumor cells.[1] Inhibition of SERT can increase extracellular serotonin levels and has been shown to inhibit the activity of breast tumor-initiating cells.[2]

-

SHP2 Inhibition: SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[3][4] Inhibition of SHP2 can block tumor cell growth and survival.[2][5]

Interestingly, studies have shown that SHP2 can directly dephosphorylate and inhibit the function of SERT in intestinal epithelial cells.[6][7] By inhibiting SHP2, this compound may therefore also lead to an increase in SERT activity, a seemingly contradictory effect. However, the primary anti-tumor mechanism is likely dominated by the direct inhibition of both SERT and the pro-oncogenic signaling of SHP2.

Signaling Pathways

The following diagram illustrates the proposed signaling pathways targeted by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential [mdpi.com]

- 4. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Developing SHP2-based combination therapy for KRAS-amplified cancer [insight.jci.org]

- 6. Role of SHP2 protein tyrosine phosphatase in SERT inhibition by enteropathogenic E. coli (EPEC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of SHP2 protein tyrosine phosphatase in SERT inhibition by enteropathogenic E. coli (EPEC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sert-IN-3 for the Investigation of Anxiety Disorders

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sert-IN-3 is a potent and highly selective inhibitor of the serotonin transporter (SERT), also known as the sodium-dependent serotonin transporter (SLC6A4).[1] By blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, this compound effectively increases the concentration and duration of serotonin in the synapse.[2][3] This enhanced serotonergic neurotransmission is a key mechanism for modulating mood and emotional states. Due to its high selectivity for SERT over other monoamine transporters, this compound is a valuable research tool for elucidating the specific role of the serotonergic system in the pathophysiology and treatment of anxiety disorders.[4] These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound and its use in preclinical models of anxiety.

Mechanism of Action

The primary mechanism of action for this compound, like other selective serotonin reuptake inhibitors (SSRIs), is the blockade of the serotonin transporter.[2][5] This inhibition leads to an accumulation of serotonin in the synaptic cleft, thereby increasing the activation of postsynaptic serotonin receptors. This modulation of serotonergic signaling is believed to underlie the anxiolytic effects observed with SSRI administration.[2]

References

- 1. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 2. What are SERT inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SERT models of emotional dysregulation (Chapter 4) - Experimental Models in Serotonin Transporter Research [cambridge.org]

- 5. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Sert-IN-3 in Behavioral Pharmacology Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sert-IN-3, a novel selective serotonin reuptake inhibitor (SSRI), in a panel of behavioral pharmacology assays. The protocols detailed below are designed to assess the antidepressant, anxiolytic, and cognitive effects of this compound in rodent models.

Introduction

This compound is a potent and selective inhibitor of the serotonin transporter (SERT). By blocking the reuptake of serotonin from the synaptic cleft, this compound enhances serotonergic neurotransmission.[1] This mechanism of action is shared by widely prescribed antidepressant medications.[2] The following behavioral assays are critical for characterizing the in vivo pharmacological profile of novel compounds like this compound.

Mechanism of Action: Serotonin Transporter Inhibition

The serotonin transporter is a key regulator of serotonergic signaling in the brain. It terminates the action of serotonin by transporting it back into the presynaptic neuron.[3] this compound binds to SERT, inhibiting this reuptake process and thereby increasing the concentration and duration of serotonin in the synapse. This enhanced serotonergic activity is believed to underlie the therapeutic effects of SSRIs in mood and anxiety disorders.[2]

Data Presentation: Efficacy of Representative SERT Inhibitors

The following tables summarize the expected dose-dependent effects of established SSRIs in key behavioral assays. This data serves as a benchmark for evaluating the potency and efficacy of this compound.

Table 1: Forced Swim Test (FST) - Antidepressant-like Activity

| Compound | Species | Dose (mg/kg) | Route | Effect on Immobility Time |

| Fluoxetine | Mouse | 10, 20 | i.p. | ↓ |

| Sertraline | Rat | 10, 40 | i.p. | ↓ |

| Paroxetine | Mouse | 0.5, 8 | i.p. | ↓ |

| Citalopram | Mouse | 2, 8 | i.p. | ↓ |

Data compiled from multiple sources.[4][5][6][7] ↓ indicates a decrease in immobility time.

Table 2: Tail Suspension Test (TST) - Antidepressant-like Activity

| Compound | Species | Dose (mg/kg) | Route | Effect on Immobility Time |

| Fluoxetine | Mouse | 10 | i.p. | ↓ |

| Imipramine | Mouse | 8, 32 | i.p. | ↓ |

| Paroxetine | Mouse | 0.5, 8 | i.p. | ↓ |

| Citalopram | Mouse | 2, 8 | i.p. | ↓ |

Data compiled from multiple sources.[4][7][8] ↓ indicates a decrease in immobility time.

Table 3: Elevated Plus Maze (EPM) - Anxiolytic-like Activity

| Compound | Species | Dose (mg/kg) | Route | Effect on Open Arm Time/Entries |

| Sertraline | Mouse | 10 (acute) | i.p. | ↓ (anxiogenic) |

| Sertraline | Mouse | (7 days) | i.p. | ↓ (anxiogenic) |

| Fluoxetine | Mouse | 20 (acute) | i.p. | ↓ (anxiogenic) |

| Fluoxetine | Mouse | (14 days) | i.p. | ↑ (anxiolytic) |

Data compiled from multiple sources.[9][10] ↑ indicates an increase in open arm exploration (anxiolytic effect), while ↓ indicates a decrease (anxiogenic effect). Note the differential effects of acute vs. chronic administration.

Table 4: Novel Object Recognition (NOR) Test - Cognitive Effects

| Compound | Species | Dose (mg/kg) | Route | Effect on Discrimination Index |

| Citalopram | Mouse | 10 | p.o. | No significant effect in healthy animals |

Data from a study on Alzheimer's model mice suggests citalopram did not significantly alter performance in wild-type mice.[2] The NOR test is sensitive to cognitive enhancers and deficits.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below. It is crucial to ensure consistent experimental conditions and appropriate animal handling to obtain reliable and reproducible data.

Forced Swim Test (FST)

This test is a widely used model to screen for antidepressant-like activity.[11] The test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.

Protocol:

-

Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Animals: Male mice are typically used. They should be habituated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via the intended route (e.g., intraperitoneally, i.p.) 30-60 minutes prior to the test. For chronic studies, dosing should occur daily for a specified period (e.g., 14-21 days).[8]

-

Procedure:

-

Gently place the mouse into the cylinder.

-

Record the behavior for a total of 6 minutes.

-

The primary measure is the duration of immobility during the last 4 minutes of the test.[12] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

-

-

Data Analysis: The duration of immobility is scored by a trained observer blind to the treatment conditions or by automated video tracking software. Statistical analysis is typically performed using a one-way ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control.[13]

Tail Suspension Test (TST)

Similar to the FST, the TST is a rapid and reliable method for screening antidepressant-like activity in mice.[3][14] The test involves suspending mice by their tails, and the duration of immobility is measured.

Protocol:

-

Apparatus: A suspension box that allows the mouse to hang freely without touching any surfaces. The tail is secured to a suspension bar with adhesive tape.

-

Animals: Male mice are commonly used.

-

Drug Administration: Administer this compound or vehicle as described for the FST.

-

Procedure:

-

Secure the mouse's tail to the suspension bar with tape, approximately 1-2 cm from the tip.

-

The test duration is typically 6 minutes.[3]

-

Record the entire session. Immobility is defined as the absence of any limb or body movement, except for respiration.

-

-

Data Analysis: The total time spent immobile is quantified. Statistical analysis is performed using a one-way ANOVA with post-hoc comparisons.

Elevated Plus Maze (EPM)

The EPM is a widely used assay to assess anxiety-like behavior in rodents.[9] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

-

Animals: Rats or mice can be used.

-

Drug Administration: Administer this compound or vehicle. Note that acute and chronic administration of SSRIs can have different effects on anxiety-like behavior.[9]

-

Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. The total number of arm entries can be used as a measure of general locomotor activity. Data is typically analyzed using a one-way ANOVA or a Student's t-test.[15]

Novel Object Recognition (NOR) Test

The NOR test is used to evaluate learning and memory, specifically recognition memory.[16] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Protocol:

-

Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture should be used.

-

Animals: Mice or rats.

-

Procedure: The test consists of three phases:

-

Habituation: Allow the animal to explore the empty arena for 5-10 minutes on two consecutive days.

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).

-

Testing Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.

-

-

Data Analysis: The time spent exploring each object (novel and familiar) is recorded. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. Statistical analysis can be performed using a one-sample t-test to determine if the DI is significantly different from zero (chance performance) and a two-sample t-test or ANOVA to compare between treatment groups.[17]

Vehicle Preparation and Administration

The choice of vehicle for dissolving or suspending this compound is critical to avoid confounding effects.[18] Common vehicles for oral (p.o.) or intraperitoneal (i.p.) administration in rodents include:

-

Saline (0.9% NaCl): Suitable for water-soluble compounds.

-

Distilled Water: An alternative to saline.

-